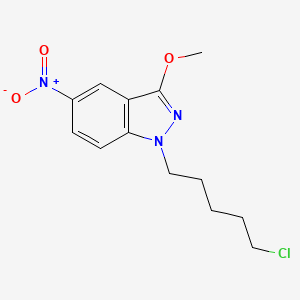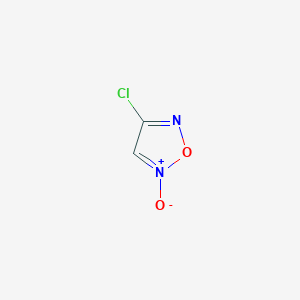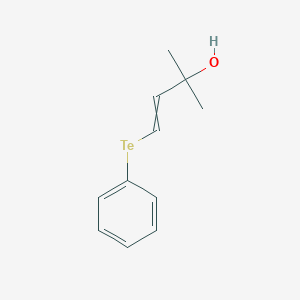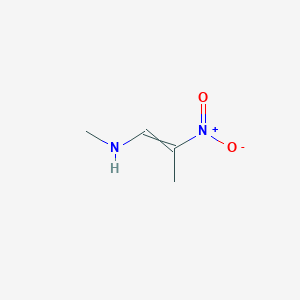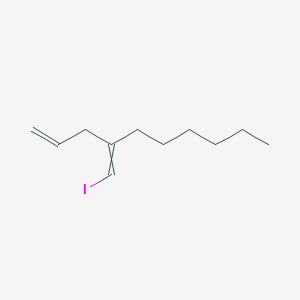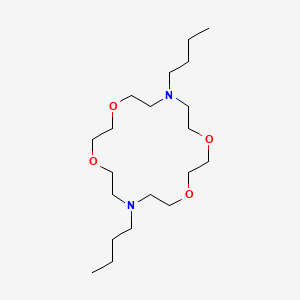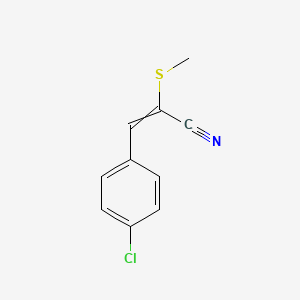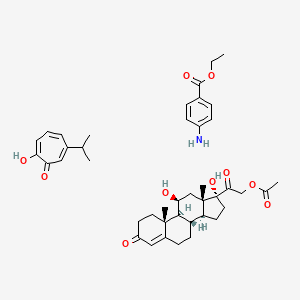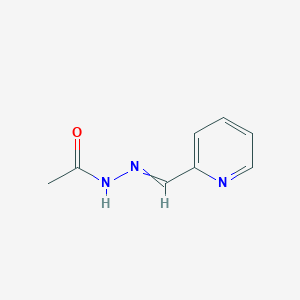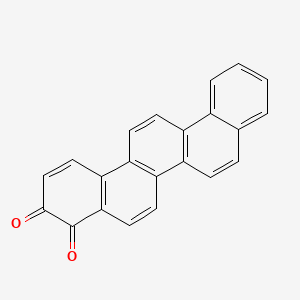![molecular formula C18H21N3 B14338039 1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl- CAS No. 96725-25-6](/img/structure/B14338039.png)
1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl- is a complex heterocyclic compound that belongs to the indole and quinoline families. These compounds are known for their significant biological activities and are often found in natural products and pharmaceuticals. The unique structure of this compound, which includes both indole and quinoline moieties, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl- can be achieved through various synthetic routes. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization reactions. Catalysts such as Brønsted acids (e.g., acetic acid, formic acid, hydrochloric acid) are often used in these reactions . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indole ring, using reagents like alkyl halides.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.
Common reagents and conditions used in these reactions include methanesulfonic acid, hydrochloric acid, and various metal catalysts . Major products formed from these reactions include tricyclic indole derivatives and azepinoindole compounds .
Scientific Research Applications
1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl- involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The quinoline moiety contributes to its antimicrobial and antiviral activities by interfering with the replication of pathogens .
Comparison with Similar Compounds
Similar compounds to 1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl- include:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimicrobial and antimalarial properties.
Indoloquinoxalines: These compounds have a similar fused ring system and are used in optoelectronic devices and medicinal chemistry.
Properties
CAS No. |
96725-25-6 |
|---|---|
Molecular Formula |
C18H21N3 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3,3,6-trimethyl-1,2,4,7-tetrahydroindolo[2,3-c]quinolin-1-amine |
InChI |
InChI=1S/C18H21N3/c1-10-17-15(11-6-4-5-7-13(11)21-17)16-12(19)8-18(2,3)9-14(16)20-10/h4-7,12,21H,8-9,19H2,1-3H3 |
InChI Key |
KNOJYWPMDFQPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(CC(CC3=N1)(C)C)N)C4=CC=CC=C4N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


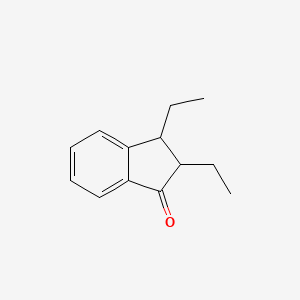
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
